Cas no 2088844-78-2 (Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate)

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate structure
2088844-78-2 structure
Nom du produit:Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate
Numéro CAS:2088844-78-2
Le MF:C40H43O8P
Mégawatts:682.738393068314
CID:5721149

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Propriétés chimiques et physiques

Nom et identifiant

    • Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate
    • Piscine à noyau: 1S/C40H43O8P/c41-38(31-43-26-33-16-6-1-7-17-33)40(45-28-35-20-10-3-11-21-35)39(44-27-34-18-8-2-9-19-34)32-48-49(42,46-29-36-22-12-4-13-23-36)47-30-37-24-14-5-15-25-37/h1-25,38-41H,26-32H2/t38-,39-,40-/m1/s1
    • La clé Inchi: LHCCAUDIXYKUQP-ACUYYCNJSA-N
    • Sourire: [C@@H](OCC1C=CC=CC=1)(COP(=O)(OCC1C=CC=CC=1)OCC1C=CC=CC=1)[C@@H]([C@H](O)COCC1C=CC=CC=1)OCC1C=CC=CC=1

Propriétés expérimentales

  • Dense: 1.223±0.06 g/cm3(Predicted)
  • Point de fusion: NA
  • Point d'ébullition: 782.7±60.0 °C(Predicted)
  • Le PKA: 13.32±0.20(Predicted)

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Informations de sécurité

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
D418255-25mg
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate
2088844-78-2
25mg
$ 1200.00 2023-09-07
TRC
D418255-10mg
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate
2088844-78-2
10mg
$758.00 2023-05-18
TRC
D418255-5mg
Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate
2088844-78-2
5mg
$397.00 2023-05-18

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Acetyl chloride ;  overnight, rt
1.2 Reagents: Pyridine ;  4 h, 0 °C → rt
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  70 min, rt
3.1 Reagents: Tetrabutylammonium iodide ,  Sodium hydride Solvents: Dimethylformamide ;  1.5 h, 0 °C → rt
4.1 Reagents: Acetic acid ,  Sulfuric acid Solvents: Water ;  30 min, 100 °C; 100 °C → rt
4.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
5.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 5 h, rt
5.2 Reagents: Acetic acid ;  pH 4 - 5, rt
6.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 10 min, 0 °C
6.2 Solvents: Tetrahydrofuran ;  rt; 30 min, rt
6.3 Reagents: Water ;  rt
Référence
Chemical Synthesis of Ketopentose-5-phosphates
Wei, Wei-Chih; et al, European Journal of Organic Chemistry, 2017, 2017(21), 3033-3040

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 10 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  rt; 30 min, rt
1.3 Reagents: Water ;  rt
Référence
Chemical Synthesis of Ketopentose-5-phosphates
Wei, Wei-Chih; et al, European Journal of Organic Chemistry, 2017, 2017(21), 3033-3040

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 5 h, rt
1.2 Reagents: Acetic acid ;  pH 4 - 5, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 10 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  rt; 30 min, rt
2.3 Reagents: Water ;  rt
Référence
Chemical Synthesis of Ketopentose-5-phosphates
Wei, Wei-Chih; et al, European Journal of Organic Chemistry, 2017, 2017(21), 3033-3040

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Acetic acid ,  Sulfuric acid Solvents: Water ;  30 min, 100 °C; 100 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
2.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 5 h, rt
2.2 Reagents: Acetic acid ;  pH 4 - 5, rt
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 10 min, 0 °C
3.2 Solvents: Tetrahydrofuran ;  rt; 30 min, rt
3.3 Reagents: Water ;  rt
Référence
Chemical Synthesis of Ketopentose-5-phosphates
Wei, Wei-Chih; et al, European Journal of Organic Chemistry, 2017, 2017(21), 3033-3040

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Tetrabutylammonium iodide ,  Sodium hydride Solvents: Dimethylformamide ;  1.5 h, 0 °C → rt
2.1 Reagents: Acetic acid ,  Sulfuric acid Solvents: Water ;  30 min, 100 °C; 100 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
3.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 5 h, rt
3.2 Reagents: Acetic acid ;  pH 4 - 5, rt
4.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 10 min, 0 °C
4.2 Solvents: Tetrahydrofuran ;  rt; 30 min, rt
4.3 Reagents: Water ;  rt
Référence
Chemical Synthesis of Ketopentose-5-phosphates
Wei, Wei-Chih; et al, European Journal of Organic Chemistry, 2017, 2017(21), 3033-3040

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  70 min, rt
2.1 Reagents: Tetrabutylammonium iodide ,  Sodium hydride Solvents: Dimethylformamide ;  1.5 h, 0 °C → rt
3.1 Reagents: Acetic acid ,  Sulfuric acid Solvents: Water ;  30 min, 100 °C; 100 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
4.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 5 h, rt
4.2 Reagents: Acetic acid ;  pH 4 - 5, rt
5.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 10 min, 0 °C
5.2 Solvents: Tetrahydrofuran ;  rt; 30 min, rt
5.3 Reagents: Water ;  rt
Référence
Chemical Synthesis of Ketopentose-5-phosphates
Wei, Wei-Chih; et al, European Journal of Organic Chemistry, 2017, 2017(21), 3033-3040

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Raw materials

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Preparation Products

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